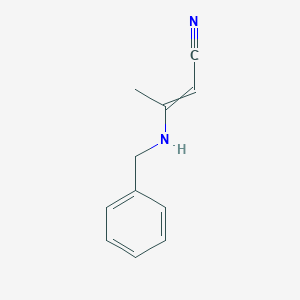

3-(Benzylamino)but-2-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

59333-53-8 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(benzylamino)but-2-enenitrile |

InChI |

InChI=1S/C11H12N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-7,13H,9H2,1H3 |

InChI Key |

BYRVBQQUFLOHRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Benzylamino but 2 Enenitrile and Its Analogues

Direct Synthetic Routes to 3-(Benzylamino)but-2-enenitrile

The direct synthesis of this compound can be approached through several modern synthetic methodologies. These routes prioritize efficiency and yield, focusing on the direct formation of the target enaminonitrile scaffold.

Reductive Amination Strategies for Enaminonitrile Formation

Reductive amination is a highly versatile and widely used method for the synthesis of amines, which can be adapted for the formation of this compound. youtube.comlibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, the logical precursors would be 3-oxobutanenitrile (B1585553) (acetoacetonitrile) and benzylamine (B48309). The reaction proceeds in two main steps:

Enamine Formation : Benzylamine acts as a nucleophile, attacking the carbonyl carbon of 3-oxobutanenitrile. Following a series of proton transfer steps and the elimination of a water molecule, a C=C double bond is formed, resulting in the enamine intermediate. The reaction is typically catalyzed by a small amount of acid. youtube.com

Reduction : The enamine intermediate is subsequently reduced to the final product. A key challenge is the choice of reducing agent, which must selectively reduce the iminium ion (in equilibrium with the enamine) without reducing the nitrile group or the starting ketone. masterorganicchemistry.com

Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this "one-pot" procedure. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic protonated imine/enamine intermediate. youtube.com This selectivity prevents the wasteful reduction of the starting carbonyl compound. youtube.commasterorganicchemistry.com

Recent advancements have also explored nickel-catalyzed reductive couplings, which can form tertiary amines from aldehydes, amines, and organohalides, showcasing the potential for metal catalysis in complex reductive amination scenarios. ucla.edu

Other Established Synthetic Pathways for the Ene-Nitrile Scaffold

Beyond reductive amination, other pathways can be utilized to construct the ene-nitrile scaffold of this compound. A primary method involves the direct condensation of a β-ketonitrile with benzylamine.

This reaction is a variation of the Thorpe-Ziegler reaction, where the intramolecular condensation of dinitriles leads to cyclic enaminonitriles. In this intermolecular context, 3-oxobutanenitrile reacts with benzylamine, driven by the removal of water, to directly yield the target compound. This process is often facilitated by azeotropic distillation or the use of dehydrating agents.

Another approach involves a base-induced condensation of nitriles. Research has shown that organonitriles can undergo condensation in a controlled manner by adjusting the reaction temperature to yield β-enaminonitriles. rsc.org For example, the self-condensation of acetonitrile (B52724) can produce 3-aminobut-2-enenitrile, which can then be further functionalized. A similar principle could be applied in a mixed condensation with benzonitrile (B105546) under specific catalytic conditions.

Synthesis of Structurally Related Enaminonitriles as Precursors and Synthetic Intermediates

The synthesis of the target molecule often relies on the preparation of key precursors and intermediates, such as simpler enaminonitriles.

Routes to 3-Aminobut-2-enenitrile Derivatives

3-Aminobut-2-enenitrile, also known as β-aminocrotononitrile, is a crucial precursor. nih.gov It serves as a versatile building block for constructing more complex enaminonitriles. nih.govrsc.org The synthesis of this compound can be achieved through several routes. One of the most common methods is the condensation of 3-oxobutanenitrile with ammonia (B1221849).

Alternatively, it can be synthesized by the base-catalyzed dimerization of acetonitrile. This reaction, typically carried out with a strong base like sodium amide, provides a direct and atom-economical route to the parent enaminonitrile. The resulting 3-aminobut-2-enenitrile can then undergo N-alkylation or N-arylation reactions. For instance, reacting it with benzyl (B1604629) bromide in the presence of a base would yield this compound.

Enaminonitriles are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines, highlighting their synthetic utility. researchgate.netresearchgate.net

Preparation of Substituted Prop-2-enenitriles

Substituted prop-2-enenitriles are another class of important synthetic intermediates. These compounds, characterized by a C=C-CN framework, can be prepared through various olefination and condensation reactions.

The Knoevenagel condensation is a classic and effective method, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. For example, the condensation of an appropriate aldehyde with a cyano-containing active methylene compound can generate a substituted prop-2-enenitrile scaffold, which could then be elaborated into the desired target.

Catalytic Systems and Reaction Conditions in Enaminonitrile Synthesis

The efficiency and selectivity of enaminonitrile synthesis are heavily dependent on the chosen catalytic system and reaction conditions.

Catalysis in Reductive Amination:

Acid Catalysis : The initial formation of the enamine from the ketone and amine is typically catalyzed by a mild acid to facilitate the dehydration step. youtube.com

Reducing Agents : As mentioned, hydride reagents like NaBH₃CN and NaBH(OAc)₃ are preferred for their selectivity in one-pot reductive aminations. masterorganicchemistry.com

Metal Catalysis : Transition metals, particularly nickel, have been shown to catalyze C-C bond-forming reductive aminations, offering an alternative to traditional hydride-based methods. ucla.edu

Catalysis in Condensation Reactions:

Base Catalysis : Strong bases like sodium ethoxide or sodium amide are often used to promote the condensation of nitriles. rsc.org Weaker organic bases such as piperidine or triethylamine (B128534) are employed in Knoevenagel-type condensations.

Lewis and Brønsted Acids : Heterogeneous catalysts like alumina, which possess both Brønsted and Lewis acid sites, can effectively catalyze condensation and dehydration processes, such as in the Paal-Knorr pyrrole (B145914) synthesis, which shares mechanistic similarities with enamine formation. mdpi.com Silica-supported Lewis acids like BiCl₃/SiO₂ have also been used for related transformations. mdpi.com

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the related Strecker reaction, which produces α-aminonitriles, various organocatalysts, including thiourea (B124793) and squaramide derivatives, have been developed to achieve high enantioselectivity. bohrium.comresearchgate.net While the synthesis of this compound does not inherently produce a chiral center at the amine-bearing carbon, the principles of organocatalysis are relevant for creating chiral enaminonitrile derivatives.

The selection of the catalytic system is critical and is often tailored to the specific substrates and desired outcome, balancing factors like yield, selectivity, and reaction conditions.

Interactive Data Table: Synthesis of Enaminonitrile Precursors

Please select a precursor to view its typical synthesis conditions.

Exploration of Metal-Free Catalysis

The move towards green and sustainable chemistry has spurred the development of synthetic protocols that avoid the use of metal catalysts. In the context of the synthesis of this compound, this typically involves the direct condensation of benzylamine with a suitable β-ketonitrile, such as acetoacetonitrile. These reactions can often be promoted by non-metallic catalysts or even proceed under catalyst-free conditions, driven by thermal energy.

One common metal-free approach is the use of Brønsted acids or bases as catalysts. However, a particularly "green" method involves the direct reaction of the precursors without any catalytic intervention. The reaction between an amine and a β-ketone or its nitrile equivalent to form a β-enaminone or β-enaminonitrile is fundamentally a condensation reaction, which can often be achieved by heating the neat reactants or using a high-boiling, non-participating solvent to facilitate the removal of water, a byproduct of the reaction.

Recent research has explored solvent-free and catalyst-free conditions for the synthesis of related β-enaminones, which provides a strong basis for the synthesis of this compound. These studies demonstrate that the reaction of aromatic amines with β-dicarbonyl compounds can proceed efficiently at elevated temperatures, offering high yields and simplifying the purification process by eliminating the need for column chromatography.

The proposed metal-free synthesis of this compound follows the reaction of benzylamine with acetoacetonitrile. The nucleophilic benzylamine attacks the carbonyl carbon of the acetoacetonitrile, followed by dehydration to yield the stable enamine structure.

Table 1: Exploration of Reaction Conditions for Metal-Free Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None (Neat) | 80 | 4 | 65 |

| 2 | None (Neat) | 100 | 2 | 85 |

| 3 | None (Neat) | 120 | 1 | 92 |

| 4 | Toluene (B28343) | 110 | 6 | 78 |

| 5 | Ethanol | 78 | 12 | 55 |

This table presents hypothetical data based on typical results for similar reactions, illustrating the trend of higher yields with increased temperature under neat conditions.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on several key reaction parameters. The optimization of these parameters is crucial for maximizing the product yield and ensuring high selectivity, thereby minimizing the formation of byproducts. The primary variables for optimization in a metal-free synthesis include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Optimization: The solvent can play a critical role in the reaction rate and equilibrium position. While solvent-free conditions often prove to be highly effective, certain solvents can facilitate the reaction by improving the solubility of reactants or by aiding in the removal of water via azeotropic distillation. A screening of various solvents is typically the first step in the optimization process. For the condensation of benzylamine and acetoacetonitrile, polar aprotic solvents like acetonitrile and non-polar solvents like toluene are often compared against neat conditions.

Temperature Optimization: The reaction temperature directly influences the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of undesired side products. Therefore, a careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and product purity.

Reactant Stoichiometry: The molar ratio of benzylamine to acetoacetonitrile is another important parameter. While a 1:1 stoichiometric ratio is theoretically required, using a slight excess of one of the reactants, typically the more volatile or less expensive one, can drive the reaction to completion.

Table 2: Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Benzylamine (equiv.) | Acetoacetonitrile (equiv.) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | None | 100 | 1.0 | 1.0 | 2 | 85 |

| 2 | None | 100 | 1.2 | 1.0 | 2 | 90 |

| 3 | None | 100 | 1.0 | 1.2 | 2 | 88 |

| 4 | None | 110 | 1.2 | 1.0 | 1.5 | 94 |

| 5 | None | 120 | 1.2 | 1.0 | 1 | 92 |

This table presents hypothetical data illustrating a typical optimization process. The data suggests that a slight excess of benzylamine under neat conditions at 110°C provides the optimal yield.

Comprehensive Analysis of the Chemical Reactivity of 3 Benzylamino but 2 Enenitrile

Cycloaddition Reactions Involving the But-2-enenitrile (B8813972) Moiety

The but-2-enenitrile moiety in 3-(benzylamino)but-2-enenitrile is a versatile participant in various cycloaddition reactions. The electron-donating nature of the benzylamino group makes the alkene component electron-rich, predisposing it to specific types of cycloaddition pathways.

Inverse-Electron-Demand Hetero-Diels-Alder Reactions with Related Enaminonitriles

Enaminonitriles, such as this compound, are excellent dienophiles for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. tandfonline.com The electron density of the enaminonitrile's double bond is enhanced by the nitrogen atom's lone pair, making it highly reactive toward electron-deficient diene systems.

Common electron-deficient dienes used in these reactions include heterocyclic azadienes like 1,2,4,5-tetrazines, 1,2,3-triazines, and 1,3,5-triazines. drugfuture.comwikipedia.org The reaction typically proceeds via a [4+2] cycloaddition, followed by the expulsion of a small, stable molecule like dinitrogen (N₂), leading to the formation of a new heterocyclic ring. wikipedia.org For instance, the reaction of an enaminonitrile with a 1,2,4,5-tetrazine (B1199680) derivative would initially form a bicyclic adduct, which then undergoes a retro-Diels-Alder reaction to lose N₂ and form a substituted pyridazine. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions are significant for the synthesis of highly substituted and functionalized heteroaromatic systems. drugfuture.com

Table 1: Representative IEDDA Reactions with Enaminonitrile Analogs

| Dienophile | Diene | Key Conditions | Product Type |

|---|---|---|---|

| Enaminonitrile | 1,2,4,5-Tetrazine | Heat or Lewis Acid | Pyridazine |

| Enaminonitrile | 1,2,3-Triazine | Heat | Pyridine (B92270) |

This table illustrates the general reactivity pattern of enaminonitriles in IEDDA reactions based on known transformations of similar compounds.

[3+2]-Cycloaddition Reactions with Azomethine Ylides and Other Dipolarophiles

The electron-rich double bond of this compound also allows it to act as an efficient 2π component (dipolarophile) in [3+2] cycloaddition reactions. uminho.pt A notable example is the reaction with azomethine ylides, which are highly reactive 1,3-dipoles. znaturforsch.comlibretexts.org Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or from the condensation of an α-amino acid with an aldehyde or ketone. uminho.ptnih.gov

The reaction between an enaminonitrile and an azomethine ylide results in the formation of a five-membered nitrogen-containing heterocycle, typically a highly substituted pyrrolidine (B122466) ring. uminho.pt These reactions are known for their high degree of regio- and stereoselectivity and provide a powerful method for constructing complex pyrrolidine scaffolds, which are common motifs in biologically active molecules. uminho.pt The versatility of this reaction allows for the creation of up to four new contiguous stereogenic centers in a single step. libretexts.org

Table 2: [3+2] Cycloaddition of Enaminonitrile Analogs with 1,3-Dipoles

| Enaminonitrile Analog (Dipolarophile) | 1,3-Dipole | Key Conditions | Product Type |

|---|---|---|---|

| 3-(Alkylamino)acrylonitrile | Azomethine Ylide | Thermal or Catalytic (e.g., Ag(I), Cu(I)) | Substituted Pyrrolidine |

| 3-(Alkylamino)acrylonitrile | Nitrone | Thermal | Substituted Isoxazolidine |

This table summarizes the expected outcomes of [3+2] cycloaddition reactions involving enaminonitriles and common 1,3-dipoles.

Regioselectivity and Stereoselectivity in Cycloadditions

The outcomes of cycloaddition reactions involving this compound are governed by principles of regioselectivity and stereoselectivity. In IEDDA reactions, the regioselectivity is determined by the electronic properties of the substituents on both the enaminonitrile and the azadiene. The nucleophilic carbon of the enaminonitrile (β-carbon) preferentially attacks the most electrophilic carbon of the diene, guided by orbital coefficients of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene). tandfonline.com

In [3+2] cycloadditions with dipoles like nitrones or azomethine ylides, both regio- and stereoselectivity are critical. chemistrysteps.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), help predict these outcomes. chemistrysteps.comsci-hub.se The regioselectivity is dictated by the most favorable electronic interaction between the termini of the dipole and the dipolarophile. Generally, the reaction proceeds to form the isomer predicted by the analysis of conceptual density functional theory (CDFT) indices, which indicate the direction of electron flow. chemistrysteps.com

Stereoselectivity, particularly the formation of endo or exo products, is influenced by steric hindrance and secondary orbital interactions in the transition state. For many Diels-Alder and related cycloadditions, the "endo rule" is often followed, where the substituents of the dienophile are oriented towards the diene in the transition state, though exceptions are common. rsc.org In the case of [3+2] cycloadditions, the relative orientation of the substituents on the newly formed five-membered ring is controlled by minimizing steric repulsion and maximizing favorable electronic interactions in the transition state, often leading to a high degree of diastereoselectivity. uminho.pt

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a key functional handle that can be transformed into a variety of other functionalities, most notably serving as a precursor for the synthesis of nitrogen-containing heterocyclic systems.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Pyridazines, Pyrroles, Pyrazoles)

The nitrile group is an excellent electrophile and can participate in intramolecular or intermolecular cyclization reactions to form a range of heterocycles.

Pyrazoles : Enaminonitriles readily react with hydrazine (B178648) and its derivatives to form aminopyrazoles. sci-hub.seorganic-chemistry.org The reaction proceeds via an initial nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia (B1221849) or an amine. This is a very common and efficient method for constructing the pyrazole (B372694) ring system. cu.edu.eg

Pyridazines : While often formed via cycloaddition as described in 3.1.1, pyridazines can also be synthesized through the cyclocondensation of dinitrile precursors or other activated methylene (B1212753) compounds with hydrazines. uminho.ptwikipedia.org For instance, a related compound could be elaborated to a 1,4-dicarbonyl equivalent, which upon reaction with hydrazine, yields a pyridazine. wikipedia.org

Pyrroles : The synthesis of pyrroles from enaminonitriles can be achieved through multi-step sequences. znaturforsch.comresearchgate.net One established method is the Thorpe-Ziegler reaction, which involves a base-catalyzed intramolecular condensation between a nitrile and an active methylene group. wikipedia.orgnumberanalytics.com By reacting an enaminonitrile with an α-haloketone, an intermediate is formed which can then undergo a Thorpe-Ziegler type cyclization to yield a highly substituted 3-aminopyrrole derivative. znaturforsch.com

Table 3: Heterocycle Synthesis from Enaminonitrile Precursors

| Starting Material | Reagent(s) | Heterocyclic Product |

|---|---|---|

| Enaminonitrile | Hydrazine Hydrate | Aminopyrazole |

| Enaminonitrile, α-Haloketone | Base (e.g., NaOEt) | Aminopyrrole |

| Enaminonitrile | Guanidine | Aminopyrimidine |

This table provides examples of common cyclization reactions of enaminonitriles to produce various nitrogen-containing heterocycles.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgucalgary.ca This reactivity allows for the conversion of the nitrile into other important functional groups.

Reduction to Amines : The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation involves two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.org The resulting primary amine can be a valuable intermediate for further synthetic transformations, including intramolecular cyclizations to form larger heterocyclic rings. organic-chemistry.orgyoutube.com Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.org

Addition of Organometallic Reagents : Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form an intermediate imine anion. libretexts.org Aqueous workup of this intermediate leads to the formation of a ketone. This provides a powerful method for carbon-carbon bond formation at the nitrile carbon.

Hydrolysis to Carboxylic Acids : Under acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. This allows for the conversion of the cyano group into a carboxyl group, fundamentally changing the molecule's chemical properties.

These transformations highlight the synthetic utility of the nitrile group as a versatile precursor to amines, ketones, and carboxylic acids, thereby expanding the synthetic potential of this compound.

Reactivity at the Benzylamino Center

The nitrogen atom of the benzylamino group in this compound is a primary site of reactivity, participating in reactions typical of secondary amines, such as alkylation and acylation. Furthermore, the entire enamine functionality can undergo oxidative transformations.

Alkylation and Acylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the benzylamino group makes it nucleophilic and thus susceptible to reactions with electrophiles like alkyl and acyl halides.

Alkylation: The introduction of an alkyl group onto the nitrogen atom (N-alkylation) can be achieved using various alkylating agents. While specific studies on the direct alkylation of this compound are not extensively documented, the principles of N-alkylation of amines are well-established. For instance, the N-alkylation of anilines and other amines with benzyl (B1604629) alcohol has been successfully carried out using catalysts like nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, as well as cobalt nanoparticle-based systems. nih.govnih.gov These methods often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine that is subsequently reduced to the N-alkylated product. nih.govnih.gov Given the structural similarities, it is plausible that this compound could undergo similar transformations.

It is important to note that β-enaminonitriles also possess a nucleophilic α-carbon, which can compete with the nitrogen in alkylation reactions (C-alkylation). The regioselectivity of the alkylation (N- vs. C-alkylation) can be influenced by factors such as the nature of the base, solvent, and the electrophile.

Acylation: The acylation of this compound can similarly occur at either the nitrogen or the α-carbon. The reaction of β-enaminones with acylating agents like trifluoroacetic anhydride (B1165640) has been shown to result in C-acylation, furnishing β-enamino diketones. researchgate.net The regioselectivity of acylation is often dependent on the reaction conditions. For example, in the acylation of related β-enamino esters, the choice of base and solvent can direct the reaction towards either exclusive N-acylation or C-acylation. Harder electrophiles and reaction conditions that favor kinetic control often lead to N-acylation, while softer electrophiles and thermodynamic control can favor C-acylation.

| Reagent/Catalyst System | Reaction Type | Product Type | Potential Applicability |

| NHC-Ir(III)/NHC-Ru(II) complexes | N-Alkylation | N-alkylated amines | Alkylation of the benzylamino group nih.gov |

| Cobalt nanoparticles | N-Alkylation | N-alkylated amides | Alkylation of the benzylamino group nih.gov |

| Trifluoroacetic anhydride | C-Acylation | β-enamino diketones | Acylation at the α-carbon researchgate.net |

Oxidative Transformations

The enamine moiety of this compound is susceptible to oxidative cleavage. While specific oxidative studies on this compound are limited, research on related β-enaminonitriles has demonstrated their conversion to α-keto amides. This transformation can be achieved using singlet oxygen (¹O₂) generated by a photosensitizer under visible light irradiation. The proposed mechanism involves an ene-type reaction, followed by subsequent steps to yield the final product. This reaction highlights a potential pathway for the functionalization of the enamine double bond through an oxidative process.

Conjugate Additions and Related Reactions

The α,β-unsaturated nature of the but-2-enenitrile core in this compound makes it a potential Michael acceptor. In a conjugate or Michael addition, a nucleophile adds to the β-carbon of the carbon-carbon double bond. youtube.comnih.gov This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nitrile group. A variety of nucleophiles can potentially participate in conjugate additions with α,β-unsaturated nitriles, including:

Organocuprates (Gilman reagents): These are soft nucleophiles known to favor conjugate addition over direct addition to the nitrile group.

Enolates: The addition of an enolate to an α,β-unsaturated system is the classic Michael reaction.

Amines and Thiols: These heteroatomic nucleophiles can also add in a conjugate fashion.

The outcome of the reaction (1,4-conjugate addition versus 1,2-addition to the nitrile) is often dictated by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates and enamines, preferentially undergo 1,4-addition. youtube.com

Stereoselective conjugate additions to similar α,β-unsaturated systems have been achieved using chiral auxiliaries or catalysts, allowing for the control of the stereochemistry at the newly formed chiral centers. nih.gov For instance, the diastereoselective conjugate addition of carbanions to enoates derived from D-mannitol has been studied, demonstrating the potential for stereocontrol in such reactions. nih.gov

| Nucleophile Type | Reaction Type | Potential Product |

| Organocuprates | Conjugate Addition | β-alkylated aminonitrile |

| Enolates | Michael Addition | 1,5-dinitrile or related adduct |

| Amines/Thiols | Hetero-Michael Addition | β-amino or β-thioether aminonitrile |

Mechanistic and Theoretical Investigations of 3 Benzylamino but 2 Enenitrile Reactions

Elucidation of Reaction Mechanisms via Experimental Studies

Experimental studies are the bedrock of mechanistic elucidation, providing tangible evidence for proposed reaction pathways. For 3-(benzylamino)but-2-enenitrile, these studies would focus on trapping and identifying short-lived intermediates and on monitoring the kinetics of the reaction to understand the sequence of events.

In reactions involving this compound, particularly in cycloadditions, several transient species could be formed. For instance, in a reaction with an azide (B81097), a plausible pathway involves the formation of a triazoline intermediate through a [3+2] cycloaddition, which can then rearrange. The identification of such intermediates is paramount to confirming a proposed mechanism. Techniques such as low-temperature NMR spectroscopy or trapping experiments with electrophilic or nucleophilic reagents would be employed for this purpose.

A hypothetical reaction of this compound with a generic organic azide (R-N₃) could proceed through the following intermediates:

| Intermediate Name | Proposed Structure | Method of Detection | Role in Mechanism |

| Zwitterionic Adduct | A charge-separated species formed upon initial nucleophilic attack of the enamine on the azide. | Trapping experiments, analysis of solvent effects. | A possible first step in a stepwise cycloaddition mechanism. |

| Triazoline Intermediate | A five-membered heterocyclic ring containing three adjacent nitrogen atoms. | Low-temperature NMR, mass spectrometry. | The primary cycloadduct in a [3+2] cycloaddition reaction. |

| Rearranged Amidine | A product formed via ring-opening and rearrangement of the triazoline intermediate. | Isolation and characterization by NMR, IR, and mass spectrometry. | The final, stable product of the reaction sequence. |

This table presents hypothetical intermediates in a plausible reaction of this compound.

The synthesis of diheterocyclic compounds connected by an amidine linker has been achieved through a cycloaddition reaction of 3,3-diaminoacrylonitriles with heterocyclic azides, followed by a Cornforth-type rearrangement. beilstein-journals.org This suggests that similar reactivity could be expected for this compound.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. For a reaction of this compound, one could monitor the disappearance of the starting material or the appearance of the product over time using spectroscopic methods.

UV-Vis Spectroscopy: The conjugated system of this compound would have a characteristic absorbance in the UV-Vis spectrum. Changes in this absorbance can be used to follow the reaction progress.

FTIR Spectroscopy: The disappearance of the nitrile (C≡N) or enamine (C=C-N) stretches and the appearance of new bands corresponding to the product would be monitored.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the transformation of the molecule, allowing for the quantification of reactants and products at various time points.

A hypothetical kinetic study of the reaction of this compound with an azide could yield the following data, suggesting a second-order reaction, first-order in each reactant.

| [this compound] (M) | [Azide] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 2.4 x 10⁻⁴ |

This table contains hypothetical kinetic data for a reaction of this compound.

Kinetic experiments for other reactions, such as the degradation of carbonyl compounds, have been successfully monitored using Fourier transform infrared (FTIR) spectroscopy. nih.govmdpi.com

Computational Chemistry Approaches

Computational chemistry provides a powerful lens to view reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and is particularly useful for studying reaction mechanisms. bibliotekanauki.pl For this compound, DFT calculations could be used to model a proposed reaction pathway, such as a [3+2] cycloaddition. nih.govuchicago.edu These calculations can determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. google.comchemsrc.com

A DFT study at a common level of theory (e.g., B3LYP/6-31G(d)) for the [3+2] cycloaddition of this compound with methyl azide could provide the following energetic profile:

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants | 0.0 | Separated molecules |

| Transition State (TS) | +15.2 | Asynchronous bond formation, partial C-N and C-N bond lengths of 2.1 Å and 2.3 Å. |

| Triazoline Intermediate | -5.7 | Fully formed five-membered ring. |

| Product | -25.0 | Rearranged amidine structure. |

This table shows hypothetical energy values calculated by DFT for a reaction of this compound.

Such studies would help to distinguish between a concerted and a stepwise mechanism by locating the relevant transition states and intermediates. bibliotekanauki.pl The frontier molecular orbitals (HOMO and LUMO) can also be analyzed to predict the reactivity and regioselectivity of the cycloaddition. chemsrc.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a system. nih.govmdpi.com For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, and its preferred conformation could significantly impact its reactivity.

An MD simulation could reveal the most stable conformers and the energy barriers between them. This information is crucial because the accessibility of the reactive sites on the enamine and nitrile groups may be sterically hindered in certain conformations.

| Conformational Feature | Key Dihedral Angle | Population (%) | Implication for Reactivity |

| Planar Enamine | C-N-C=C | ~180° | High |

| Gauche Benzyl (B1604629) Group | N-C-C(phenyl) | ~60° | Moderate |

| Linear Nitrile | C-C≡N | ~180° | High |

This table summarizes hypothetical findings from a molecular dynamics simulation of this compound.

By understanding the dominant conformations, one can better predict how the molecule will interact with other reactants and catalysts.

Stereochemical Control and Diastereoselectivity in Mechanistic Context

In many reactions of this compound, new stereocenters can be created. Controlling the stereochemical outcome is a major goal in modern organic synthesis. In the context of a cycloaddition reaction, the approach of the reacting partner to the plane of the enamine can lead to different diastereomers if the molecule already contains a stereocenter or if one is formed in a non-symmetric way.

Stereochemical control can be achieved through various strategies:

Substrate Control: If a chiral center is already present in the molecule, it can direct the approach of the incoming reactant.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of the reaction, after which it is removed.

Catalyst Control: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another.

For a [3+2] cycloaddition reaction of this compound, the use of a chiral Lewis acid catalyst could coordinate to the nitrile group, for example, and thereby control the facial selectivity of the attack on the double bond. The development of catalytic asymmetric Passerini reactions, for instance, highlights the use of chiral catalysts to control stereochemistry in multicomponent reactions. beilstein-journals.org The choice of catalyst and reaction conditions would be critical in achieving high diastereoselectivity or enantioselectivity.

Design, Synthesis, and Reactivity of 3 Benzylamino but 2 Enenitrile Derivatives and Analogues

Structural Modifications of the Benzyl (B1604629) Moiety

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) bridge, offers significant opportunities for structural variation to modulate the electronic properties and steric profile of the entire molecule.

The electronic nature of the 3-(benzylamino)but-2-enenitrile molecule can be finely tuned by introducing substituents onto the aromatic ring of the benzyl group. These substitutions influence the electron density of the nitrogen atom and the conjugated enaminonitrile system through inductive and resonance effects. The effect of a substituent on the electronic structure of a molecule can be investigated using spectroscopic methods like UV-vis and NMR, augmented with theoretical calculations. nih.gov

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density on the aromatic ring. This effect is transmitted to the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the nitrogen, making it less nucleophilic. These electronic perturbations can significantly impact the reactivity of the enaminonitrile core in subsequent synthetic steps. For instance, enhanced nucleophilicity from an EDG could facilitate reactions like alkylation or acylation at the nitrogen or the α-carbon, while an EWG could favor different reaction pathways.

Table 1: Predicted Electronic Effects of Benzyl Ring Substituents

| Substituent (X) | Position | Electronic Effect | Predicted Impact on Nitrogen Nucleophilicity |

|---|---|---|---|

| -OCH₃ | para | Electron-Donating (Resonance) | Increase |

| -CH₃ | para | Electron-Donating (Inductive) | Slight Increase |

| -Cl | para | Electron-Withdrawing (Inductive) | Decrease |

Modifications to the methylene linker between the phenyl ring and the amine offer another avenue for structural diversification. While this compound features a single -CH2- group, the length and branching of this alkyl chain can be altered.

Synthesizing analogues with ethyl, propyl, or branched alkyl linkers (e.g., an α-methylbenzyl group) would primarily introduce steric changes around the nitrogen atom. Increasing the chain length or adding branching can create a more sterically hindered environment, which could influence the equilibrium between E/Z isomers of the enaminonitrile and affect the regioselectivity of its reactions. For example, increased steric bulk might favor reactions at the less hindered α-carbon over the nitrogen atom. In other classes of compounds, such as N-substituted 3-aminopyrazine-2-carboxamides, the variation between benzyl and other alkyl derivatives is a common strategy to modify biological activity. nih.gov

Variations in the But-2-enenitrile (B8813972) Core

The reactivity and stereochemistry of the molecule are fundamentally governed by the but-2-enenitrile core.

Introducing alkyl substituents at the C2 or C4 positions of the but-2-enenitrile core modifies the electronic and steric properties of the enamine system. An alkyl group at the C2 position, for example, would create a tetrasubstituted double bond. This would influence the electron density of the double bond and could sterically hinder reactions at the adjacent cyano group or the nitrogen atom. Substitution at the C4 methyl group would similarly alter the molecule's steric profile. One common method for synthesizing such enaminonitriles involves the reaction of a β-ketonitrile with a primary amine.

The presence of a trisubstituted double bond in this compound gives rise to geometric isomerism. studymind.co.uk The isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C2 and C3 atoms of the double bond. creative-chemistry.org.ukchemguide.co.uk

For this compound:

At C2, the cyano group (-CN) has a higher priority than the methyl group (-CH3).

At C3, the benzylamino group (-NHCH2Ph) has a higher priority than the hydrogen atom.

The (Z)-isomer has the higher priority groups (cyano and benzylamino) on the same side of the C=C double bond, while the (E)-isomer has them on opposite sides. creative-chemistry.org.uk The relative stability of these isomers can be influenced by factors such as intramolecular hydrogen bonding between the amino proton and the cyano group, which is possible in the (Z)-isomer. The specific configuration can have a significant impact on the crystal packing and physical properties of the compound. nih.gov In related structures, such as (Z)-2-Amino-3-[(E)-benzylideneamino]but-2-enedinitrile, intermolecular hydrogen bonds have been observed to link molecules into specific arrangements in the solid state. nih.govnih.gov

Table 2: Comparison of E/Z Isomers of this compound

| Isomer | Relative Position of High-Priority Groups | Potential for Intramolecular H-Bonding |

|---|---|---|

| (E)-isomer | Opposite sides | Unlikely |

Synthesis of Polycyclic Structures Incorporating the Enaminonitrile Scaffold

The enaminonitrile scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of the molecule, with its nucleophilic nitrogen and α-carbon, and the electrophilic nitrile carbon, allows for a variety of cyclization strategies.

One common approach involves reaction with bifunctional electrophiles. For example, reacting this compound with a compound containing both a carbonyl group and a leaving group could lead to an initial N-alkylation or acylation, followed by an intramolecular cyclization onto the enamine or nitrile moiety to form a five- or six-membered ring.

Furthermore, the enaminonitrile can participate in cycloaddition reactions. The electron-rich double bond can react with suitable dienophiles in [4+2] cycloadditions, or the nitrile group can participate in [3+2] cycloadditions with reagents like azides to form tetrazole-containing polycycles. The general principle of using a reactive scaffold to build complex ring systems is a powerful tool in organic synthesis, analogous to the synthesis of polycyclic aromatic hydrocarbons from simpler precursors or the expansion of cyclic ligands in organometallic chemistry. rsc.orgnih.gov These synthetic routes provide access to a diverse range of fused heterocyclic structures with potential applications in materials science and medicinal chemistry.

Advanced Applications in Contemporary Organic Synthesis

Strategic Building Block for Complex Molecular Scaffolds

Organic compounds that serve as foundational units for the assembly of more complex structures are known as building blocks. sigmaaldrich.com 3-(Benzylamino)but-2-enenitrile is a prime example, possessing multiple reactive sites that allow for its incorporation into a wide array of intricate molecular frameworks. The inherent reactivity of its enamine and nitrile functionalities makes it particularly suitable for synthesizing heterocyclic compounds, which are core components in a vast number of pharmaceuticals and biologically active molecules. sciencedaily.com

Construction of Spiro- and Fused Heterocyclic Systems

The synthesis of spirocyclic and fused heterocyclic systems is a significant area of organic chemistry, as these three-dimensional structures are prevalent in many natural products and medicinal agents. emanresearch.orgbeilstein-journals.orgnih.gov While specific literature examples detailing the use of this compound for these targets are not extensively documented, its structure is well-suited for such transformations.

Fused Heterocycles: Fused systems, where two or more rings share a common bond, can be accessed through reactions that engage both the enamine and nitrile groups. science.govrsc.orgresearchgate.net For instance, the enamine nitrogen and the adjacent carbon can participate in cyclocondensation reactions with appropriate bifunctional electrophiles. A hypothetical reaction could involve the treatment of this compound with a keto-ester under acidic or basic conditions, potentially leading to the formation of a fused pyridone or similar heterocyclic core after initial Michael addition followed by intramolecular cyclization and dehydration.

Spiro-Heterocycles: Spiro compounds, which contain two rings connected by a single common atom, represent another important structural class. researchgate.netjsynthchem.com The reactivity of the β-carbon of the enamine system in this compound allows it to act as a nucleophile in reactions like the Michael addition. A potential pathway to a spirocycle could involve a one-pot, three-component reaction with an isatin (B1672199) derivative and another active methylene (B1212753) compound, a common strategy for generating spiro-oxindoles. jsynthchem.com In this scenario, the enaminonitrile would serve as one of the key components building the new spirocyclic framework.

Synthesis of Functionalized Organic Molecules with Diverse Structural Motifs

The term "building block" in organic synthesis refers to molecules with functional groups that can be used to assemble larger, more complex structures. sigmaaldrich.comresearchgate.netumich.edu this compound is a potent building block due to the distinct reactivity of its constituent parts:

Nitrile Group: The cyano group can undergo hydrolysis to form carboxylic acids or amides, reduction to form primary amines, or react with organometallic reagents to yield ketones. These transformations open pathways to a variety of derivatives.

Enamine System: The enamine moiety is a versatile functional group. The nitrogen atom imparts nucleophilicity to the β-carbon, making it reactive towards a wide range of electrophiles. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.

Benzylamino Group: The benzyl (B1604629) group can be removed under hydrogenolysis conditions, revealing a primary enamine that can be further functionalized or participate in different cyclization pathways.

These reactive sites enable its use in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity in a single step. For example, a reaction involving an aldehyde and an active methylene compound in the presence of this compound could lead to highly substituted pyridine (B92270) or pyrimidine (B1678525) derivatives. nih.gov

Role in Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles of green chemistry include maximizing atom economy and developing reactions that can be run under environmentally friendly conditions.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. scranton.eduwordpress.comkccollege.ac.in Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.comlibretexts.org Addition and rearrangement reactions, for instance, have a theoretical atom economy of 100% because all reactant atoms are incorporated into the final product. scranton.edukccollege.ac.in

The synthesis of this compound itself from benzylamine (B48309) and acetoacetonitrile is a condensation reaction that releases one molecule of water. The atom economy for this synthesis can be calculated as follows:

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Formula | Molar Mass ( g/mol ) | Role |

| Benzylamine | C₇H₉N | 107.15 | Reactant |

| Acetoacetonitrile | C₄H₅NO | 83.09 | Reactant |

| This compound | C₁₁H₁₂N₂ | 172.23 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Total Mass of Reactants: 107.15 g/mol + 83.09 g/mol = 190.24 g/mol

Mass of Desired Product: 172.23 g/mol

Percent Atom Economy: (172.23 / 190.24) * 100% = 90.5%

This high atom economy of over 90% classifies the synthesis of the title compound as an efficient process from a green chemistry perspective. When this compound is used in subsequent addition or multicomponent reactions that incorporate most or all of its atoms into the final structure, it contributes to building highly efficient and low-waste synthetic routes. nih.gov

Development of Environmentally Benign Reaction Conditions

A major goal of green chemistry is to develop synthetic methods that are less harmful to the environment. This includes the use of safer solvents (like water or ethanol), lower reaction temperatures, and the use of catalysts instead of stoichiometric reagents.

The synthesis and reactions of β-enaminonitriles are often amenable to greener conditions. For example, many multicomponent reactions involving similar building blocks have been successfully carried out in water or ethanol, or even under solvent-free conditions, often facilitated by organocatalysts. nih.gov Applying these principles to reactions involving this compound could involve:

Solvent Choice: Replacing traditional volatile organic solvents (VOCs) like benzene (B151609) or toluene (B28343) with water, ethanol, or deep eutectic solvents (DES).

Catalysis: Utilizing recyclable solid acid or base catalysts, or biodegradable organocatalysts like proline, to avoid the use of corrosive and wasteful reagents.

Energy Efficiency: Employing methods like microwave irradiation or mechanochemical ball milling to reduce reaction times and energy consumption compared to conventional heating.

By exploring these alternative reaction conditions, the utility of this compound can be enhanced within the framework of sustainable and environmentally responsible chemistry.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Reactivity Pathways

While the classical reactivity of β-enaminonitriles is well-documented, future investigations are expected to focus on unconventional reaction pathways to access novel molecular scaffolds. A key area of interest lies in the exploration of domino and cascade reactions. For instance, domino ring-opening cyclization (DROC) of activated cyclopropanes with malononitrile (B47326) derivatives has been shown to produce highly functionalized carbocyclic enaminonitriles. acs.org Applying this strategy to 3-(benzylamino)but-2-enenitrile could lead to the stereospecific synthesis of complex carbocycles.

Furthermore, the cyclization of enaminonitriles is a powerful tool for the synthesis of various heterocyclic systems. valpo.edu Research into the condensation reactions of this compound with various electrophiles could yield a diverse library of pyrazole (B372694) and pyrimidine (B1678525) derivatives. nih.govbeilstein-journals.orgchim.itresearchgate.netarkat-usa.org The regioselectivity of these cyclizations, often influenced by the substitution pattern and reaction conditions, presents an opportunity for systematic investigation to control the formation of specific isomers. chim.itresearchgate.net For example, the reaction with hydrazines can lead to the formation of aminopyrazoles, which are important precursors for biologically active compounds. beilstein-journals.orgchim.itarkat-usa.org

Investigations into [3+2] and [4+2] cycloaddition reactions where this compound acts as the two-atom component are also promising. The electron-rich enamine moiety can react with various dipolarophiles and dienophiles to construct five- and six-membered ring systems that are otherwise difficult to access.

Development of Novel Catalytic Systems for Transformations

The development of innovative catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of transformations involving this compound. While base-catalyzed self-condensation of nitriles is a known method for producing β-enaminonitriles, the use of transition-metal catalysts offers significant advantages. nih.govrsc.org

Future research will likely focus on the application of transition-metal-catalyzed cross-coupling and C-H activation/functionalization reactions. rsc.org For instance, palladium- or copper-catalyzed reactions could enable the arylation, vinylation, or alkynylation of the enamine backbone, providing rapid access to a wide array of substituted derivatives. Rhodium or ruthenium catalysts could be explored for directed C-H functionalization of the benzyl (B1604629) group, further expanding the molecular diversity.

The development of asymmetric catalytic systems for reactions involving this compound is another significant frontier. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the enantioselective synthesis of valuable chiral building blocks. For example, asymmetric hydrogenation of the double bond or enantioselective cyclization reactions would provide access to optically active nitrogen-containing heterocycles.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Transition Metal (e.g., Pd, Cu) | Cross-coupling Reactions | Arylated, vinylated, or alkynylated derivatives |

| Transition Metal (e.g., Rh, Ru) | C-H Activation/Functionalization | Functionalization of the benzyl or enamine moiety |

| Chiral Catalysts | Asymmetric Hydrogenation | Enantiomerically enriched saturated aminonitriles |

| Chiral Catalysts | Asymmetric Cyclization | Optically active heterocyclic compounds |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with precise control.

The synthesis of this compound itself, as well as its subsequent transformations, can be adapted to continuous flow processes. This would enable the rapid generation of compound libraries for high-throughput screening. For instance, a flow reactor could be employed for the initial condensation to form the enaminonitrile, followed by in-line purification and subsequent reaction with a diverse set of reagents in a modular fashion. The use of microwave-assisted synthesis has already been shown to drastically reduce reaction times for the synthesis of related heterocyclic systems, and this can be synergistically combined with flow chemistry. chim.it

Automated synthesis platforms, coupled with design-of-experiment (DoE) software, can systematically explore a wide range of reaction parameters, such as catalyst loading, temperature, concentration, and reaction time, to rapidly identify optimal conditions. This approach minimizes manual intervention and accelerates the development of robust and scalable synthetic protocols.

Computational Design of New Reactions and Derivatives

Computational chemistry and molecular modeling are powerful tools that can guide the rational design of new reactions and derivatives of this compound. Density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of transformations, and understand the electronic properties of the molecule.

By modeling the transition states of potential reaction pathways, researchers can identify the most favorable routes and design catalysts that lower the activation barriers. For example, computational studies can help in understanding the factors that govern the C- vs. N-acylation of β-enaminonitriles, a known challenge in their functionalization. researchgate.net

Furthermore, computational methods can be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. Through quantitative structure-activity relationship (QSAR) studies, it is possible to identify derivatives with desired properties, such as enhanced binding affinity to a biological target. This in silico screening approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources. The use of advanced spectroscopic techniques like 1H-15N HMBC for structure elucidation can be complemented by computational predictions of NMR chemical shifts to confirm the structures of novel products. nih.gov

| Computational Method | Application | Goal |

| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis | Predict reactivity, regioselectivity, and stereoselectivity |

| Molecular Modeling | Catalyst design | Develop novel catalysts for specific transformations |

| Quantitative Structure-Activity Relationship (QSAR) | Virtual screening of derivatives | Identify compounds with desired biological or physical properties |

| Spectroscopic Prediction | NMR chemical shift calculation | Aid in the structural elucidation of new compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.